molecular formula C18H16ClN3O4S B2969302 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline CAS No. 796881-45-3

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline

Cat. No.: B2969302
CAS No.: 796881-45-3
M. Wt: 405.85
InChI Key: WRLAHHWRDNAFQK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline is a sophisticated quinoline derivative offered as a high-purity chemical tool for oncological and pharmacological research. The quinoline scaffold is recognized as a privileged structure in medicinal chemistry for developing anticancer agents, demonstrating multiple mechanisms of action including growth inhibition through cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . This compound features a multi-heterocyclic architecture, integrating a quinoline core with a fused dihydropyrazole ring, a furan moiety, and a methylsulfonyl group. This specific molecular arrangement is designed for structure-activity relationship (SAR) studies, particularly in investigating how substituents at key positions on the quinoline ring and the N-alkylated pyrazole influence biological activity and selectivity . Researchers can utilize this compound to explore its potential as an enzyme inhibitor, a common mechanism for quinoline-based compounds which often target tyrosine kinases, proteasome function, tubulin polymerization, and topoisomerase activity . The methylsulfonyl group is a notable pharmacophore found in enzyme inhibitors, which can be crucial for binding to enzyme active sites . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-25-12-5-6-14-11(8-12)9-13(18(19)20-14)16-10-15(17-4-3-7-26-17)21-22(16)27(2,23)24/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLAHHWRDNAFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methoxyquinoline is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a quinoline backbone with various functional groups that may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a chloro group at the second position of the quinoline ring, a furan moiety at the third position, and a methylsulfonyl group attached to a dihydropyrazole ring. The synthesis of this compound involves multiple steps, including the formation of the dihydropyrazole ring and subsequent modifications to introduce the furan and methoxy groups.

Pharmacological Properties

Quinoline derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : The presence of the furan and pyrazole rings enhances the antimicrobial properties of this compound compared to simpler quinoline derivatives. Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities .
  • Anticancer Effects : The compound shows promise as an anticancer agent. Pyrazoles are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can act as potent anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The specific compound has shown comparable activity to established anti-inflammatory drugs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and cyclin-dependent kinases.
  • Receptor Interactions : It may interact with various receptors, including estrogen receptors, contributing to its anticancer properties .
  • Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

StudyFindings
Study A Demonstrated significant anticancer activity with IC50 values comparable to standard chemotherapeutics.
Study B Reported potent anti-inflammatory effects with selectivity for COX-2 inhibition.
Study C Highlighted enhanced antimicrobial properties due to structural modifications involving furan and pyrazole rings.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1, highlighting substituent variations and their implications:

Table 1: Structural Comparison of Quinoline-Pyrazole Derivatives

Compound Name Quinoline Substituents Pyrazole Substituents Molecular Formula Molecular Weight Key Features
Target Compound: 2-chloro-6-methoxy-3-(3-furan-2-yl-1-methylsulfonyl-dihydropyrazol-5-yl)quinoline 2-Cl, 6-OCH₃, 3-pyrazoline 3-furan-2-yl, 1-SO₂CH₃ C₁₉H₁₈ClN₃O₄S 419.88 Methoxy enhances solubility; methylsulfonyl increases polarity
2-Chloro-6-ethoxy-3-(3-furan-2-yl-1-methylsulfonyl-dihydropyrazol-5-yl)quinoline () 2-Cl, 6-OC₂H₅, 3-pyrazoline 3-furan-2-yl, 1-SO₂CH₃ C₂₀H₂₀ClN₃O₄S 433.90 Ethoxy increases lipophilicity vs. methoxy
2-Chloro-6-ethoxy-3-(3-(4-methylphenyl)-1-methylsulfonyl-dihydropyrazol-5-yl)quinoline () 2-Cl, 6-OC₂H₅, 3-pyrazoline 3-(4-methylphenyl), 1-SO₂CH₃ C₂₃H₂₄ClN₃O₃S 458.97 Aryl substitution (4-methylphenyl) enhances steric bulk
6-Chloro-2-methyl-4-phenyl-3-(1-phenyl-5-thienyl-dihydropyrazol-3-yl)quinoline () 6-Cl, 2-CH₃, 4-Ph, 3-pyrazoline 3-thienyl, 1-Ph C₂₉H₂₂ClN₃S 480.03 Thienyl (sulfur-containing) vs. furan; phenyl groups enhance π-stacking
Substituent Analysis:
  • Halogen Effects: The 2-chloro group is common in analogs (). Chlorine’s electronegativity stabilizes the quinoline ring, while bromo derivatives (e.g., in ) may offer enhanced lipophilicity .
  • Alkoxy Groups : Methoxy (OCH₃) in the target compound vs. ethoxy (OC₂H₅) in : Ethoxy increases molecular weight by ~14 Da and slightly enhances hydrophobicity.
  • Heterocyclic Moieties : Furan (oxygen) in the target vs. thienyl (sulfur) in : Thienyl’s larger atomic radius and polarizability may alter intermolecular interactions (e.g., C–H⋯S vs. C–H⋯O) .

Physicochemical and Spectroscopic Properties

  • Density and pKa : The ethoxy analog () has a predicted density of 1.47 g/cm³ and pKa of -0.12, suggesting moderate solubility in polar solvents .
  • NMR/IR Trends : Pyrazole-containing compounds (e.g., ’s 3f–3i) show characteristic C=N and C=C stretches at ~1595 cm⁻¹ and ~1500 cm⁻¹ in FT-IR, consistent with conjugated systems .

Q & A

Basic: What are the recommended synthetic routes for this quinoline-pyrazole hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Use the Skraup synthesis or Friedländer condensation to construct the quinoline scaffold with pre-functionalized substituents (e.g., methoxy at position 6) .

Pyrazole Ring Assembly : Cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation) introduces the 4,5-dihydro-1H-pyrazole moiety. Substituents like furan-2-yl can be incorporated via nucleophilic substitution .

Methylsulfonyl Introduction : React the pyrazole nitrogen with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to install the sulfonyl group .
Validation : Confirm intermediates via TLC and LC-MS, with final structure verification using X-ray crystallography (e.g., as in ) .

Advanced: How can regioselective functionalization of the pyrazole ring be achieved?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Use electron-withdrawing groups (e.g., methylsulfonyl) to direct electrophilic attacks to specific positions. demonstrates Mannich reactions targeting electron-rich pyrazole nitrogens .
  • Protecting Strategies : Temporarily block reactive sites (e.g., furan oxygen) with silyl groups during functionalization.
  • Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify substituent integration and coupling patterns (e.g., methoxy singlet at ~3.9 ppm; furan protons at 6.3–7.4 ppm) .
  • X-Ray Crystallography : Resolve bond angles (e.g., C–C–C angles in the pyrazole ring: ~119–122°) and confirm stereochemistry. reports a mean σ(C–C) = 0.002 Å for precision .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1300 cm⁻¹) and quinoline C=N vibrations (~1600 cm⁻¹) .

Advanced: How to address discrepancies in crystallographic data for similar derivatives?

Methodological Answer:

  • Temperature Control : Differences in bond lengths/angles (e.g., : data collected at 100 K vs. room temperature) may arise from thermal motion. Use low-temperature crystallography to minimize disorder .
  • Complementary Techniques : Validate with solid-state NMR or neutron diffraction to resolve hydrogen-bonding ambiguities.
  • Database Cross-Referencing : Compare with Cambridge Structural Database entries (e.g., ’s CCDC code) to identify outliers .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of tyrosine kinases (common targets for quinolines) .
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .

Advanced: How to design SAR studies for the methylsulfonyl group’s role in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace methylsulfonyl with ethylsulfonyl, sulfonamide, or hydrogen. Monitor changes in LogP (lipophilicity) via HPLC .
  • Molecular Docking : Use MOE software ( ) to simulate binding interactions with target proteins (e.g., EGFR kinase). Compare binding energies (ΔG) across analogs .
  • In Vivo Validation : Administer analogs in rodent models (e.g., xenograft tumors) and quantify pharmacokinetic parameters (t½, AUC) .

Basic: How to optimize reaction yields for the pyrazole cyclization step?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate cyclocondensation .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. achieved high yields with DMF .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >80% yield .

Advanced: What computational methods predict the compound’s conformational stability?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions in explicit water (AMBER force field) to assess stability over 100 ns trajectories .
  • Torsional Analysis : Calculate dihedral angles (e.g., pyrazole-quinoline junction) using Cremer-Pople parameters ( ) to identify strain points .
  • QM/MM Hybrid Models : Combine quantum mechanics (for active sites) and molecular mechanics (for protein environment) to refine binding poses .

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